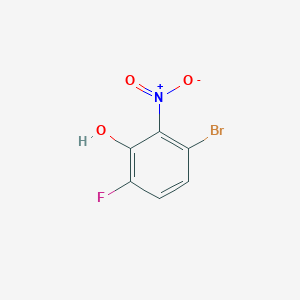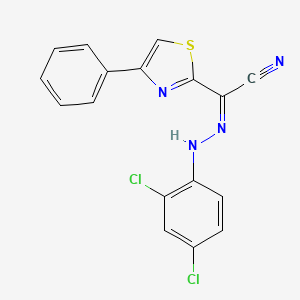
3-Bromo-6-fluoro-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-6-fluoro-2-nitrophenol” is a chemical compound with the molecular formula C6H3BrFNO3 . It has a molecular weight of 236 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,6-dinitrophenol with hydrobromic acid in the presence of a catalyst like benzyltrimethylammonium bromide or phosphonium bromide . The reaction mixture is then heated to reflux, and the product is isolated and purified by recrystallization or column chromatography .
Molecular Structure Analysis
The molecular structure of “3-Bromo-6-fluoro-2-nitrophenol” consists of a phenol group (OH) attached to a benzene ring, which is further substituted with bromo (Br), fluoro (F), and nitro (NO2) groups .
Chemical Reactions Analysis
Nitrophenols, which “3-Bromo-6-fluoro-2-nitrophenol” is a type of, are more acidic than phenol itself . They can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Fluorescence Sensing and Detection
Fluorescent sensing approaches utilizing similar compounds demonstrate the potential application of 3-Bromo-6-fluoro-2-nitrophenol in detecting nitroaromatic compounds, which are of significant interest due to their explosive properties and environmental impact. The study by Rong et al. (2015) illustrates the development of a label-free fluorescence sensing method for the selective and sensitive detection of 2,4,6-trinitrophenol (TNP) in aqueous solutions, indicating the relevance of bromo-fluoro-nitrophenol derivatives in enhancing public safety and environmental monitoring (Rong et al., 2015).
Environmental Monitoring and Water Treatment
Compounds similar to 3-Bromo-6-fluoro-2-nitrophenol have been investigated for their potential environmental applications, including the degradation of pollutants and sensing of heavy metals in water. The study on the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles suggests the utility of bromo-fluoro-nitrophenol derivatives in environmental remediation processes, indicating their potential role in reducing pollutants in water through catalytic processes (Thawarkar et al., 2018).
Synthetic Chemistry and Material Science
The versatility of 3-Bromo-6-fluoro-2-nitrophenol is also highlighted in synthetic chemistry, where similar compounds serve as intermediates in the synthesis of complex molecules with potential applications in material science and pharmaceuticals. The synthesis of 2-Bromo-6-fluorotoluene from 2-Amino-6-nitrotoluene by Jiang-he (2010) exemplifies the use of bromo-fluoro-nitrophenol derivatives as intermediates in the production of medically relevant compounds (Jiang-he, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Bromo-6-fluoro-2-nitrophenol is a complex compound that has been used in the preparation of Amino Pyrimidine compounds for inhibiting protein Tyrosine kinase activity . The primary targets of this compound are therefore the protein Tyrosine kinases, which play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer when they malfunction .
Mode of Action
Based on its use in the synthesis of amino pyrimidine compounds, it can be inferred that it likely interacts with its targets, the protein tyrosine kinases, by binding to their active sites and inhibiting their activity . This results in the disruption of the signaling pathways they are involved in, potentially leading to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-6-fluoro-2-nitrophenol are those involving protein Tyrosine kinases. These enzymes are involved in many cellular processes, including cell growth, differentiation, and metabolism . By inhibiting these enzymes, 3-Bromo-6-fluoro-2-nitrophenol disrupts these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
Like other nitrophenols, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 3-Bromo-6-fluoro-2-nitrophenol’s action are the inhibition of protein Tyrosine kinase activity and the disruption of the cellular processes they are involved in . This can lead to the death of cancer cells, making this compound a potential candidate for cancer treatment .
Action Environment
The action, efficacy, and stability of 3-Bromo-6-fluoro-2-nitrophenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the compound’s stability .
Propiedades
IUPAC Name |
3-bromo-6-fluoro-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCNOLYDNPSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide](/img/structure/B2914990.png)
![(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2914991.png)

![3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914993.png)
![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)
![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)
![methyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2914996.png)
![1-Methyl-3-[(3-methylthiophen-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B2915000.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2915001.png)

![3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-cyclopentyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2915005.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid](/img/structure/B2915008.png)
